3-Nitrobutyrophenone

Description

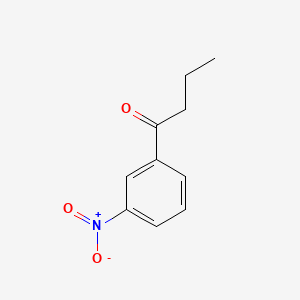

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLRYDBRORTQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198804 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50766-86-4 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050766864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Nitrobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitrobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrobutyrophenone (CAS Number: 50766-86-4), a butyrophenone derivative with potential applications in research and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed theoretical synthesis protocol, and explores its potential biological activities and mechanisms of action based on the broader understanding of butyrophenones and nitroaromatic compounds. Particular emphasis is placed on its likely role as a dopamine D2 receptor antagonist and the implications of its nitro group in mediating biological effects through redox-sensitive signaling pathways.

Introduction

This compound, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone belonging to the butyrophenone class of compounds. Butyrophenones are a significant scaffold in medicinal chemistry, with many derivatives clinically used as antipsychotic and antiemetic agents. Their primary mechanism of action often involves the antagonism of dopamine D2 receptors in the central nervous system. The presence of a nitro group on the phenyl ring of this compound suggests the potential for unique biological activities, as nitroaromatic compounds are known to participate in various biochemical pathways, often through redox cycling and the generation of reactive oxygen and nitrogen species. This guide aims to provide a detailed technical resource for researchers investigating the properties and potential applications of this compound.

Chemical and Physical Properties

The accurate characterization of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 50766-86-4 | [1][2][3][] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |

| Molecular Weight | 193.2 g/mol | [3][5] |

| Melting Point | 61 °C | [2] |

| Boiling Point (Predicted) | 271.6 °C | [2][5] |

| Density (Predicted) | 1.165 g/cm³ | [2][5] |

| Appearance | Powder | [5] |

| Solubility | No specific data available. Generally, similar compounds are soluble in organic solvents like acetone, ethanol, and methanol.[6] |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[7][8][9] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. However, it is important to note that strongly deactivated rings, such as nitrobenzene, can be unreactive to standard Friedel-Crafts conditions.[7] Therefore, more forcing conditions or alternative synthetic routes may be necessary. Below is a theoretical experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Reaction:

Nitrobenzene + Butyryl Chloride --(AlCl₃)--> this compound

Materials:

-

Nitrobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add butyryl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial.

-

Acylation: After the addition of butyryl chloride is complete, slowly add nitrobenzene, dissolved in anhydrous dichloromethane, to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Dopamine D2 Receptor Antagonism

The butyrophenone scaffold is a well-established pharmacophore for dopamine D2 receptor antagonists.[10] These antagonists block the action of dopamine at D2 receptors, a mechanism that is central to the therapeutic effect of many antipsychotic medications. It is therefore highly probable that this compound will exhibit some degree of affinity for and antagonism at the dopamine D2 receptor. The binding affinity and functional activity would need to be determined through in vitro radioligand binding assays and functional assays (e.g., cAMP inhibition).

Signaling Pathway of Dopamine D2 Receptor Antagonism:

Caption: Proposed antagonism of the Dopamine D2 receptor by this compound.

Role of the Nitro Group: Redox Cycling and Oxidative Stress

The nitroaromatic moiety in this compound is a key structural feature that could impart additional biological activities. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates, including nitro radical anions, nitroso derivatives, and hydroxylamines.[11][12][13][14][15] This can initiate a cascade of events, including:

-

Redox Cycling: The nitro radical anion can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical. This futile cycle can lead to the continuous production of reactive oxygen species (ROS), resulting in oxidative stress.

-

Covalent Adduct Formation: The reactive intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity.

This redox activity could be harnessed for therapeutic purposes, for instance, in the development of hypoxia-activated prodrugs for cancer therapy, or it could be a source of toxicity.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 1-(3-nitrophenyl)butan-1-one - C10H11NO3 | CSSB00000010477 [chem-space.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. savemyexams.com [savemyexams.com]

- 10. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. svedbergopen.com [svedbergopen.com]

- 12. scielo.br [scielo.br]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Nitrobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobutyrophenone, a unique chemical compound. Due to the limited availability of extensive research on this specific molecule, this document focuses on its fundamental physicochemical properties, a proposed synthetic pathway, and contextual information based on related chemical structures. It is important to note that while commercially available from specialized suppliers, this compound is considered a rare chemical for early discovery research, and as such, extensive peer-reviewed data on its biological activity and signaling pathways is not currently available.

Core Molecular Data

The fundamental properties of this compound are summarized below. The nomenclature can vary, with "3'-Nitrobutyrophenone" referring to the substitution on the phenyl ring, while "this compound" typically implies substitution on the butyryl chain. This guide will address the latter, which corresponds to the IUPAC name 1-(3-nitrophenyl)butan-1-one.

| Property | Value | Reference |

| Chemical Formula | C10H11NO3 | [1][2] |

| Molecular Weight | 193.204 g/mol | |

| Monoisotopic Mass | 193.0739 Da | [1] |

| CAS Number | 50766-86-4 | [2][3] |

| IUPAC Name | 1-(3-nitrophenyl)butan-1-one | [1] |

Physicochemical Properties (Predicted)

| Property | Value |

| Melting Point | 61 °C |

| Boiling Point | 271.6±13.0 °C |

| Density | 1.165±0.06 g/cm3 |

| Flash Point | 112.7°C |

| Refractive Index | 1.54 |

| Vapor Pressure | 0.00638mmHg at 25°C |

Note: The physicochemical properties listed are predicted values and should be confirmed through experimental analysis.

Experimental Protocols: A Proposed Synthetic Pathway

Given the absence of published, detailed experimental protocols for the synthesis of this compound, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of such nitro compounds is through the nitration of the corresponding butyrophenone.

Objective: To synthesize this compound from butyrophenone.

Reaction: Nitration of butyrophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Materials:

-

Butyrophenone (1-phenylbutan-1-one)

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice bath

-

Distilled water

-

Sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (or other suitable organic solvent)

-

Magnesium sulfate (or other suitable drying agent)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add butyrophenone to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the butyrophenone-sulfuric acid solution, maintaining a low temperature (typically 0-5 °C) throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralize the acidic solution with a sodium bicarbonate solution until effervescence ceases.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with distilled water and then a brine solution.

-

Dry the organic layer over a drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can then be purified using techniques such as column chromatography or recrystallization.

Logical Relationships and Workflows

Synthetic Workflow for this compound

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research on the specific biological activities and signaling pathways associated with this compound. Drug development professionals may consider its structural similarity to other butyrophenones, a class of compounds known to interact with various receptors in the central nervous system. For instance, haloperidol is a well-known butyrophenone derivative that acts as a dopamine receptor antagonist.

However, any potential biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies. The presence of the nitro group could significantly alter its pharmacological profile compared to other butyrophenones.

Concluding Remarks

This compound is a chemical compound with defined molecular and predicted physicochemical properties. While a plausible synthetic route can be proposed, there is a clear need for further research to elucidate its experimental properties, biological activities, and potential therapeutic applications. This guide serves as a foundational resource for researchers and scientists interested in exploring this and related molecules. As a rare chemical, it represents an opportunity for novel discovery in medicinal chemistry and drug development.

References

Synthesis of 3'-Nitrobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 3'-Nitrobutyrophenone from butyrophenone via electrophilic aromatic substitution. Butyrophenone and its derivatives are significant scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The introduction of a nitro group onto the aromatic ring can serve as a key step in the synthesis of more complex molecules, including various active pharmaceutical ingredients. This document outlines the reaction mechanism, a comprehensive experimental protocol, and expected outcomes, drawing parallels from established procedures for similar aromatic ketones. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Butyrophenone is an organic compound consisting of a phenyl ring attached to a butyl ketone.[1] The presence of the carbonyl group, a deactivating meta-director, influences the regioselectivity of electrophilic substitution reactions. Consequently, the nitration of butyrophenone is expected to yield the meta-substituted product, 3'-Nitrobutyrophenone. This reaction is a fundamental transformation in organic synthesis, providing a versatile intermediate for further functionalization.

This guide will focus on the direct nitration of butyrophenone using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. While no direct, peer-reviewed synthesis protocol for 3'-Nitrobutyrophenone from butyrophenone was found in the initial literature search, the procedure detailed below is adapted from well-established and reliable methods for the nitration of acetophenone, a structurally similar aromatic ketone.[2][3][4]

Reaction Mechanism and Signaling Pathway

The nitration of butyrophenone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, followed by its attack on the aromatic ring and subsequent re-aromatization.

Caption: Reaction mechanism for the nitration of butyrophenone.

Experimental Protocol

The following protocol is adapted from the nitration of acetophenone and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials:

-

Butyrophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

-

Sodium Bicarbonate (saturated solution)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add butyrophenone. Cool the flask in an ice-salt bath to between 0 °C and -5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled butyrophenone with continuous stirring, ensuring the temperature does not rise above 5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred butyrophenone-sulfuric acid solution. The rate of addition should be controlled to maintain the reaction temperature at or below 0 °C. The addition should take approximately 45-60 minutes.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, let the mixture slowly warm to room temperature and stir for another 1-2 hours.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. A precipitate of crude 3'-Nitrobutyrophenone should form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. A final wash with a small amount of cold ethanol can aid in removing some impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol.[3] Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals. Isolate the purified crystals by vacuum filtration.

-

Drying: Dry the purified 3'-Nitrobutyrophenone in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

References

Physical and chemical properties of 3-Nitrobutyrophenone

An In-depth Technical Guide to 3'-Nitrobutyrophenone

Introduction

3'-Nitrobutyrophenone, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone containing a nitro functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality make it a versatile precursor for a variety of chemical transformations. The nitro moiety is a known pharmacophore and toxicophore, imparting a range of biological activities to molecules, including antimicrobial and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 3'-Nitrobutyrophenone, experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of 3'-Nitrobutyrophenone are summarized below. These identifiers and properties are crucial for its handling, characterization, and application in research and development.

Identifiers and Molecular Characteristics

A summary of the key identifiers for 3'-Nitrobutyrophenone is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 50766-86-4 | [4][5] |

| Molecular Formula | C10H11NO3 | [4][6][] |

| Molecular Weight | 193.20 g/mol | [4][] |

| IUPAC Name | 1-(3-nitrophenyl)butan-1-one | [6] |

| Synonyms | 3'-Nitrobutyrophenone | [4][5] |

| MDL Number | MFCD00024523 | [4] |

Physical Properties

The known physical properties of 3'-Nitrobutyrophenone are listed in Table 2. It should be noted that comprehensive experimental data for this specific compound is limited in publicly available literature. Some data may be predicted or based on structurally similar compounds.

| Property | Value | Notes |

| Appearance | Not explicitly stated, likely a solid at room temperature | Based on similar nitroaromatic ketones. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane. |

| XlogP (Predicted) | 2.2 | [6] |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (in the 7-9 ppm region), the α-methylene protons (~3.0 ppm), the β-methylene protons (~1.7 ppm), and the terminal methyl protons (~1.0 ppm). The aromatic protons would show splitting patterns characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | A signal for the carbonyl carbon (~198 ppm), signals for the aromatic carbons (in the 120-150 ppm range), and signals for the aliphatic carbons of the butyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) around 1690 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z = 193.07.[6] |

Experimental Protocols

Synthesis of 3'-Nitrobutyrophenone

A common method for the synthesis of nitroaromatic ketones is through the Friedel-Crafts acylation followed by nitration, or nitration of the corresponding ketone. A plausible synthetic route for 3'-Nitrobutyrophenone involves the nitration of butyrophenone.

Reaction:

Butyrophenone + HNO₃/H₂SO₄ → 3'-Nitrobutyrophenone + H₂O

Detailed Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add butyrophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the cooled nitrating mixture dropwise to the butyrophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

The crude 3'-Nitrobutyrophenone can be purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Experimental workflow for the synthesis and purification of 3'-Nitrobutyrophenone.

Chemical Reactivity and Stability

3'-Nitrobutyrophenone possesses two primary reactive sites: the ketone carbonyl group and the aromatic nitro group.

-

Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination to form amines. It can also participate in condensation reactions at the α-carbon.

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). However, the primary reactivity of the nitro group is its reduction to an amino group. This transformation is fundamental in medicinal chemistry for the synthesis of various derivatives and can be achieved using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite.

-

Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong reducing agents and high temperatures. Nitroaromatic compounds can be energetic and should be handled with appropriate care.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3'-Nitrobutyrophenone are not widely reported, the presence of the nitroaromatic scaffold is associated with a broad spectrum of biological effects.[1] Nitro compounds are known to exhibit antibacterial, antifungal, antiparasitic, and anticancer activities.[1][2][3]

The mechanism of action for many nitroaromatic compounds involves their intracellular reduction.[2][3] In hypoxic environments, such as those found in solid tumors or within certain bacteria, cellular nitroreductases can reduce the nitro group to highly reactive intermediates, including nitroso and hydroxylamine species. These intermediates can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inducing oxidative stress and damaging cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[2][3] This redox cycling is a key component of their biological activity.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3'-NITROBUTYROPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Nitrobutyrophenone | 50766-86-4 [chemicalbook.com]

- 6. PubChemLite - 3'-nitrobutyrophenone (C10H11NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 3-Nitrobutyrophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Nitrobutyrophenone

This compound is an aromatic ketone with the chemical formula C₁₀H₁₁NO₃. Its structure, featuring a phenyl ring substituted with a nitro group and a butyryl chain, suggests a moderate polarity. The presence of the nitro group and the carbonyl group introduces polar characteristics, while the benzene ring and the butyl chain contribute to its nonpolar nature. This balance of polar and nonpolar moieties dictates its solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in pharmaceutical and chemical research.

Predicted Solubility Profile

Based on the solubility of structurally analogous compounds, such as other nitrophenones and nitroaromatic compounds, a qualitative prediction of this compound's solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

High Expected Solubility:

-

Polar Aprotic Solvents: Solvents like acetone , acetonitrile , ethyl acetate , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are anticipated to be effective in dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar nitro and carbonyl groups of the solute.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.

Moderate to Low Expected Solubility:

-

Less Polar Solvents: Solvents with lower polarity, such as dichloromethane and chloroform , may exhibit moderate solubility.

-

Nonpolar Solvents: Nonpolar solvents like toluene , hexane , and cyclohexane are expected to be poor solvents for this compound due to the significant polarity mismatch.

It is important to note that solubility is also temperature-dependent, generally increasing with a rise in temperature for solid solutes.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not available in the reviewed literature. Researchers requiring precise solubility values will need to determine them experimentally. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in a liquid solvent can be achieved through several established methods. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess is crucial to ensure that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should remain constant over time once equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Mole Fraction (x) = (moles of solute) / (moles of solute + moles of solvent)

-

General Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Determining Solubility via Isothermal Shake-Flask Method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its molecular structure allows for informed predictions of its solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The isothermal shake-flask method, in particular, offers a reliable means to generate the necessary data to support research, development, and formulation activities involving this compound. It is recommended that researchers perform these measurements to build a foundational understanding of this compound's physicochemical properties.

A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Nitrobutyrophenone.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 - 8.8 | s | 1H | H-2 (aromatic) |

| ~8.3 - 8.4 | d | 1H | H-4 (aromatic) |

| ~8.1 - 8.2 | d | 1H | H-6 (aromatic) |

| ~7.6 - 7.7 | t | 1H | H-5 (aromatic) |

| ~3.0 - 3.1 | t | 2H | -CO-CH₂- |

| ~1.7 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 - 200 | C=O |

| ~148 | C-3 (aromatic, C-NO₂) |

| ~138 | C-1 (aromatic, C-CO) |

| ~135 | C-6 (aromatic) |

| ~130 | C-5 (aromatic) |

| ~127 | C-4 (aromatic) |

| ~123 | C-2 (aromatic) |

| ~38 | -CO-CH₂- |

| ~18 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2960 - 2870 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Ketone |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1530 | N-O stretch | Asymmetric |

| ~1350 | N-O stretch | Symmetric |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 193 | [M]⁺ (Molecular ion) |

| 150 | [M - C₃H₇]⁺ (α-cleavage) |

| 165 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 147 | [M - NO₂]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

2.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

2.2 IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.

-

-

Instrument Setup:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire a background spectrum of the salt plates or solvent.

-

-

Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands.

-

2.3 Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions for structural elucidation.[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

References

The Discovery and History of 3-Nitrobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential significance of 3-Nitrobutyrophenone. While not a widely studied compound, its structural relationship to both biologically active butyrophenones and nitroaromatic compounds suggests potential applications in medicinal chemistry and materials science. This document outlines the probable synthetic routes, detailed experimental protocols based on analogous reactions, and a discussion of its potential, though currently unelucidated, biological activities. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction and Historical Context

The history of this compound is not well-documented in dedicated scientific literature, suggesting it has not been a primary focus of major research initiatives. Its existence is noted in chemical databases, and its synthesis is achievable through established organic chemistry reactions. The interest in this compound arises from the well-established pharmacological profile of the butyrophenone class of compounds, which includes prominent antipsychotic drugs like haloperidol. The introduction of a nitro group to the aromatic ring significantly alters the electronic properties of the molecule, which could modulate its biological activity or introduce novel properties.

Nitroaromatic compounds, in general, are known for their diverse biological activities, including antimicrobial and cytotoxic effects, often linked to their ability to undergo reduction in biological systems. Therefore, this compound stands as an interesting, yet underexplored, molecule at the intersection of two important chemical classes.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

-

Pathway A: Friedel-Crafts Acylation of Nitrobenzene. This involves the reaction of nitrobenzene with butyryl chloride in the presence of a Lewis acid catalyst. However, the strongly deactivating nature of the nitro group makes the aromatic ring significantly less nucleophilic, posing a challenge for this electrophilic aromatic substitution reaction.

-

Pathway B: Nitration of Butyrophenone. This is a more plausible and likely successful route. It involves the electrophilic aromatic substitution of butyrophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] The acyl group of the butyrophenone is a meta-director, meaning the nitro group will primarily be directed to the 3-position of the phenyl ring.

Experimental Protocol: Nitration of Butyrophenone

The following protocol is adapted from a well-established procedure for the nitration of acetophenone and is expected to yield this compound with minor modifications.

Materials:

-

Butyrophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 0.2 moles of butyrophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Prepare the nitrating mixture by cautiously adding 0.22 moles of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the butyrophenone-sulfuric acid solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid or oil. If it is an oil, extract the aqueous mixture with dichloromethane (3 x 100 mL). If it is a solid, filter the precipitate.

-

Wash the organic extracts or the solid precipitate with a saturated sodium bicarbonate solution until the washings are neutral, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Expected Quantitative Data

| Parameter | Expected Value/Method |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Pale yellow solid or oil |

| Melting Point | To be determined experimentally |

| Boiling Point | To be determined experimentally |

| Yield | > 60% (based on analogous reactions) |

| ¹H NMR | Expected signals in the aromatic (7-8 ppm) and aliphatic (1-3 ppm) regions. |

| ¹³C NMR | Expected signals for carbonyl, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Characteristic peaks for C=O (ketone), C-NO₂ (nitro group), and aromatic C-H. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 193.20. |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Biological Signaling Pathway

Given the known neuroleptic activity of butyrophenones, a hypothetical pathway could involve the modulation of dopaminergic signaling. The nitro group could influence receptor binding or downstream signaling events.

Caption: Hypothetical signaling pathway for this compound.

Potential Biological Activity and Future Directions

While no specific biological studies on this compound have been published, its structure allows for informed speculation.

-

Antipsychotic Potential: As a butyrophenone derivative, it may exhibit activity at dopamine D2 receptors, a hallmark of typical antipsychotics. The electron-withdrawing nitro group could alter the affinity and selectivity for dopamine receptor subtypes. Further research, including receptor binding assays and in vivo behavioral studies, is necessary to validate this hypothesis.

-

Cytotoxicity and Antimicrobial Activity: Many nitroaromatic compounds exhibit cytotoxicity, which is often mediated by their reduction to reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules.[2] It is plausible that this compound could be investigated for its potential as an anticancer or antimicrobial agent, particularly in hypoxic environments where nitroreductase activity is enhanced.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. This would include in vitro screening against a panel of receptors and enzymes, as well as cytotoxicity assays in various cell lines.

Conclusion

This compound is a compound with a straightforward, albeit not widely documented, synthetic pathway. Its chemical structure, combining the pharmacologically relevant butyrophenone scaffold with the electronically significant nitro group, makes it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a starting point for researchers and scientists in the field.

References

Potential Research Areas for 3-Nitrobutyrophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The butyrophenone scaffold is a well-established pharmacophore, most notably recognized for its utility in the development of antipsychotic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, into the butyrophenone structure presents a compelling opportunity for the exploration of novel pharmacological activities. While direct research on 3-Nitrobutyrophenone derivatives is currently limited, this technical guide aims to outline potential research avenues by drawing parallels with the known biological effects of related butyrophenones and various nitro-containing aromatic compounds. This document provides a framework for investigating the synthesis, biological evaluation, and potential therapeutic applications of this promising, yet underexplored, class of molecules. We will delve into potential research in neuroprotection, antimicrobial chemotherapy, and oncology, offering detailed experimental protocols and data presentation strategies to guide future investigations.

Introduction: The Rationale for Investigating this compound Derivatives

Butyrophenones are a class of organic compounds characterized by a phenyl group attached to a four-carbon chain terminating in a ketone. This core structure is the basis for a number of successful pharmaceutical agents, particularly in the realm of central nervous system disorders. The addition of a nitro group (NO₂) to this scaffold is anticipated to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The strategic placement of a nitro group on the butyrophenone framework could therefore unlock novel therapeutic potentials beyond the traditional scope of this chemical class. This guide will explore three primary areas of potential research for this compound derivatives.

Proposed Research Area 1: Neuroprotective Agents

Given the established neuropharmacological profile of many butyrophenone derivatives, a primary area of investigation for 3-nitro-substituted analogs is their potential as neuroprotective agents. Research could focus on their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Hypothetical Signaling Pathway: Nrf2-ARE Pathway Activation

A potential mechanism for neuroprotection could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular defense against oxidative stress.

Caption: Proposed Nrf2-ARE signaling pathway for neuroprotection by this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of nitroalkanes involves the reaction of an appropriate alkyl halide with a nitrite salt. For this compound, a potential route could be the Michael addition of nitromethane to chalcones.

-

Materials: Substituted acetophenone, substituted benzaldehyde, nitromethane, base catalyst (e.g., sodium hydroxide or potassium carbonate), ethanol, microwave reactor (optional).

-

Procedure:

-

Synthesize the chalcone precursor by Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base in ethanol.

-

Purify the resulting chalcone.

-

Perform a Michael addition of nitromethane to the purified chalcone. This reaction can be promoted by a base and may be accelerated by microwave irradiation.[4]

-

The reaction mixture is then worked up by acidification and extraction with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization to yield the 1,3-diaryl-4-nitro-1-butanone derivative.[4]

-

Protocol 2: In Vitro Neuroprotection Assay

The neuroprotective effects can be assessed using neuronal cell lines (e.g., SH-SY5Y or HT22) challenged with a neurotoxin.

-

Materials: Neuronal cell line, culture medium, 96-well plates, neurotoxin (e.g., 6-hydroxydopamine or glutamate), test compounds (this compound derivatives), MTT reagent, DMSO.

-

Procedure:

-

Seed neuronal cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound derivatives for a specified period.

-

Induce neurotoxicity by adding the neurotoxin to the culture medium.

-

After an incubation period, assess cell viability using the MTT assay.[5]

-

Measure the absorbance to determine the percentage of viable cells and calculate the EC50 value for neuroprotection.

-

Data Presentation

Quantitative data from neuroprotection assays should be summarized in a clear tabular format.

Table 1: Neuroprotective Activity of this compound Derivatives against 6-OHDA-induced toxicity in SH-SY5Y cells

| Compound ID | Concentration (µM) | Cell Viability (%) | EC50 (µM) |

| 3-NBP-01 | 1 | 65 ± 4.2 | 5.8 ± 0.7 |

| 5 | 82 ± 5.1 | ||

| 10 | 95 ± 3.8 | ||

| 3-NBP-02 | 1 | 58 ± 3.9 | 8.2 ± 1.1 |

| 5 | 75 ± 4.5 | ||

| 10 | 88 ± 4.1 | ||

| Positive Control (e.g., Trolox) | 10 | 98 ± 2.5 | 1.5 ± 0.3 |

Data are presented as mean ± SD from three independent experiments.

Proposed Research Area 2: Antimicrobial Agents

The nitro group is a key pharmacophore in several clinically used antimicrobial agents.[1][2] Therefore, this compound derivatives represent a promising class of compounds for the development of new antibacterial and antifungal drugs.

Experimental Workflow: Antimicrobial Screening

A systematic workflow is essential for the efficient screening of new antimicrobial candidates.

Caption: Workflow for the screening and development of novel antimicrobial agents.

Experimental Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[6][7][8]

-

Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), test compounds, positive control antibiotic (e.g., ciprofloxacin), sterile saline, 0.5 McFarland standard.

-

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]

-

Data Presentation

MIC values should be tabulated for easy comparison across different microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | Gram (+) S. aureus (µg/mL) | Gram (-) E. coli (µg/mL) | Fungal C. albicans (µg/mL) |

| 3-NBP-01 | 16 | 32 | 64 |

| 3-NBP-02 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

N/A: Not Applicable

Proposed Research Area 3: Anticancer Agents

Many nitroaromatic compounds have been investigated for their potential as anticancer agents.[1][2][3] The cytotoxic effects of this compound derivatives against various cancer cell lines should be explored.

Hypothetical Signaling Pathway: Induction of Apoptosis

A possible mechanism of anticancer activity is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT116), culture medium, 96-well plates, test compounds, positive control (e.g., doxorubicin), MTT reagent, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

-

Data Presentation

IC50 values for different cancer cell lines should be presented in a tabular format.

Table 3: In Vitro Cytotoxicity (IC50) of this compound Derivatives

| Compound ID | MCF-7 (Breast Cancer) (µM) | HCT116 (Colon Cancer) (µM) | A549 (Lung Cancer) (µM) |

| 3-NBP-01 | 12.5 ± 1.8 | 18.2 ± 2.5 | 25.1 ± 3.1 |

| 3-NBP-02 | 8.7 ± 1.1 | 11.4 ± 1.9 | 15.8 ± 2.2 |

| Doxorubicin | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 |

Data are presented as mean ± SD from three independent experiments.

Conclusion and Future Directions

The exploration of this compound derivatives opens up a new frontier in medicinal chemistry. By leveraging the known pharmacological activities of the butyrophenone scaffold and the diverse biological effects of the nitro group, researchers have the opportunity to develop novel therapeutic agents. This technical guide provides a foundational framework for initiating research in the promising areas of neuroprotection, antimicrobial discovery, and oncology. The provided protocols and data presentation formats are intended to standardize initial investigations and facilitate the comparison of results. Future work should focus on synthesizing a diverse library of this compound analogs, followed by systematic biological evaluation as outlined in this document. Promising lead compounds can then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 3-Nitrobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of scientific literature did not yield specific experimental thermochemical data for 3-Nitrobutyrophenone. This guide, therefore, provides a comprehensive framework of the requisite experimental protocols and theoretical calculations necessary to determine these properties. The methodologies outlined are based on established practices for analogous organic compounds.

Introduction

Thermochemical data are fundamental to understanding the stability, reactivity, and potential energy of a chemical compound. For a substance like this compound, which contains an energetic nitro group and a reactive ketone functional group, this information is critical for safe handling, process development, and predicting its behavior in chemical and biological systems. This technical guide details the experimental procedures for determining the key thermochemical properties of this compound: the standard enthalpy of formation, heat capacity, and standard entropy.

Data Presentation: A Template for this compound

While specific values are not available, any experimentally determined thermochemical data for this compound should be presented in a clear and structured format. The following tables serve as a template for reporting such data.

Table 1: Enthalpy Data for this compound

| Parameter | Symbol | Value (kJ/mol) | Conditions |

| Enthalpy of Combustion | ΔcH° | To be determined | T = 298.15 K, p = 0.1 MPa |

| Enthalpy of Formation | ΔfH° | To be determined | T = 298.15 K, p = 0.1 MPa |

Table 2: Thermodynamic Properties of this compound

| Parameter | Symbol | Value (J/mol·K) | Conditions |

| Heat Capacity (constant pressure) | Cp | To be determined | T = 298.15 K, p = 0.1 MPa |

| Standard Molar Entropy | S° | To be determined | T = 298.15 K, p = 0.1 MPa |

Experimental Protocols

Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[1][2]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation:

-

A pellet of this compound (approximately 1 gram, weighed to ±0.1 mg) is prepared using a pellet press.[3]

-

A known length (e.g., 10 cm) of ignition wire (e.g., nichrome) is weighed.[4]

-

The pellet is placed in the fuel capsule of the calorimeter bomb, and the ignition wire is connected to the electrodes, ensuring it is in contact with the pellet.[4]

-

-

Calorimeter Assembly and Operation:

-

The bomb is sealed and purged of air by flushing with oxygen. It is then charged with high-purity oxygen to a pressure of approximately 30 atm.[4]

-

The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water (e.g., 2.000 L).[3] The entire assembly is placed in an insulating outer jacket.

-

The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded at regular intervals.

-

-

Combustion and Data Acquisition:

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[4]

-

-

Post-Combustion Analysis:

-

The bomb is depressurized and opened.

-

The length of any unburned ignition wire is measured to determine the amount of wire consumed during ignition.[3]

-

The inside of the bomb is washed with a known volume of water, and the washings are titrated with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample and any residual atmospheric nitrogen.

-

Calculation of Enthalpy of Formation

The heat released during combustion (at constant volume, ΔUc) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion (ΔHc) is then determined, and finally, the enthalpy of formation (ΔfH°) is calculated using Hess's Law.[5][6]

Caption: Workflow for determining the standard enthalpy of formation.

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a precise method for determining the heat capacity of a substance.[7][8]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation:

-

A small sample of this compound (5-15 mg) is accurately weighed into a hermetically sealed aluminum DSC pan.[9]

-

An empty, sealed aluminum pan is used as a reference.

-

-

Instrument Calibration:

-

The DSC instrument's temperature and heat flow are calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.[10]

-

A baseline is established by running the empty sample and reference pans through the desired temperature program.

-

-

Data Acquisition:

-

The sample and reference pans are placed in the DSC cell under an inert nitrogen atmosphere.[9]

-

The sample is subjected to a heat/cool/heat cycle to erase its thermal history.[9]

-

Data is collected during a final heating scan at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.[7]

-

Calculation of Heat Capacity

The heat capacity of the sample (Cp,sample) is calculated by comparing the heat flow to the sample with the heat flow to a known standard (typically sapphire) under the same conditions, using the following equation[11]:

Cp,sample = Cp,std * (ΔHsample / ΔHstd) * (mstd / msample)

Where:

-

Cp,std is the heat capacity of the standard.

-

ΔH is the difference in heat flow between the sample/standard and the baseline.

-

m is the mass.

Caption: Workflow for determining heat capacity via DSC.

Determination of Standard Molar Entropy (S°)

The absolute standard molar entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.[12][13]

Experimental Protocol and Calculation

-

Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of this compound is measured from a temperature close to absolute zero (typically using an adiabatic calorimeter) up to the standard temperature of 298.15 K.

-

Integration: The standard molar entropy (S°) at 298.15 K is calculated by integrating the function Cp/T with respect to temperature:

S°(298.15 K) = ∫0298.15 (Cp/T) dT

-

Phase Transitions: If any phase transitions (e.g., solid-solid or solid-liquid) occur below 298.15 K, the entropy change for each transition (ΔStrs = ΔHtrs/Ttrs) must be added to the integral.

References

- 1. scribd.com [scribd.com]

- 2. biopchem.education [biopchem.education]

- 3. web.williams.edu [web.williams.edu]

- 4. ivypanda.com [ivypanda.com]

- 5. Unit 4: Thermodynamics [ch301.cm.utexas.edu]

- 6. youtube.com [youtube.com]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. sfu.ca [sfu.ca]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Nitrobutyrophenone via Nitration of Butyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-nitrobutyrophenone through the electrophilic aromatic substitution (nitration) of butyrophenone. The primary method described utilizes a classic mixed acid (sulfuric and nitric acid) approach, a robust and widely applicable technique for the nitration of moderately deactivated aromatic rings. The butyryl group (-CO(CH₂)₂CH₃) is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. This application note includes a comprehensive experimental protocol, safety precautions, and data presentation to guide researchers in this synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The nitration of butyrophenone is a standard example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.[1][2] The reaction's regioselectivity is controlled by the deactivating, meta-directing nature of the butyryl group.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Butyrophenone | C₁₀H₁₂O | 148.20 | Colorless liquid | 495-40-9 |

| This compound | C₁₀H₁₁NO₃ | 193.19 | Yellow solid/oil | 50766-86-4[3] |

Reaction Conditions and Expected Yield

The following table outlines the typical reaction conditions adapted from a similar, well-documented procedure for the nitration of acetophenone. Yields for the nitration of butyrophenone are expected to be in a similar range.

| Parameter | Value |

| Temperature | 0 °C to 5 °C |

| Reaction Time | ~1 hour |

| Molar Ratio (Butyrophenone:HNO₃) | 1 : 1.3 |

| Expected Yield | 70-80% |

| Major Product | This compound |

| Potential Side Products | 2-Nitrobutyrophenone, 4-Nitrobutyrophenone, Dinitrated products |

Experimental Protocol

This protocol is adapted from the well-established procedure for the nitration of acetophenone, a structurally similar ketone.

Materials and Equipment

-

Reagents:

-

Butyrophenone (C₁₀H₁₂O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Cracked Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Procedure

-

Reaction Setup:

-

Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Place the flask in an ice-salt bath to maintain a low temperature.

-

-

Initial Cooling:

-

Carefully add 50 mL of concentrated sulfuric acid to the reaction flask.

-

Begin stirring and allow the acid to cool to below 0 °C.

-

-

Addition of Butyrophenone:

-

Slowly add 0.1 mol of butyrophenone to the cooled, stirring sulfuric acid via the dropping funnel. Maintain the temperature below 5 °C during this addition.

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.13 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

-

Nitration Reaction:

-

Cool the butyrophenone-sulfuric acid mixture to 0 °C or slightly below.

-

Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. This step is highly exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.

-

-

Quenching and Isolation:

-

In a large beaker (1 L), prepare a mixture of approximately 250 g of cracked ice and 250 mL of water.

-

Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous stirring. This will precipitate the crude this compound as a yellow solid or oil.

-

Allow the ice to melt completely.

-

-

Work-up and Purification:

-

If the product is solid, collect it by suction filtration using a Büchner funnel. If it is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the collected solid (or organic extract) with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.

-

Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Visualizations

Reaction Mechanism

Caption: Mechanism of Butyrophenone Nitration.

Experimental Workflow

Caption: Synthesis Workflow for this compound.

Safety Precautions

-

Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of dinitrated byproducts and to avoid a runaway reaction.

-

Quenching: The addition of the reaction mixture to water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.

-

Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion

The nitration of butyrophenone using mixed acid is an effective method for the synthesis of this compound. Adherence to the detailed protocol, particularly with respect to temperature control and safety precautions, is essential for a successful and safe synthesis. The resulting product is a key intermediate for further chemical transformations in various research and development applications.

References

Application Notes and Protocols for the Synthesis of 3-Nitrobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a ketone and a nitro group on the aromatic ring, allows for a variety of subsequent chemical transformations. The synthesis of this compound, however, presents a classic challenge in electrophilic aromatic substitution. The direct Friedel-Crafts acylation of nitrobenzene with butyryl chloride is notoriously difficult. The strongly electron-withdrawing nitro group deactivates the aromatic ring, rendering it highly resistant to acylation under standard Lewis acid catalysis.

This document outlines a reliable two-step synthetic route to overcome this challenge. The protocol involves the initial synthesis of butyrophenone via the Friedel-Crafts acylation of benzene, followed by the nitration of the butyrophenone intermediate to yield the desired this compound. This method provides a more practical and higher-yielding approach compared to the direct acylation of nitrobenzene.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Friedel-Crafts Acylation of Benzene: Benzene is acylated with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce butyrophenone.

-

Step 2: Nitration of Butyrophenone: The intermediate butyrophenone is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the meta-position, yielding this compound.

Experimental Protocols

Step 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene | 78.11 | 100 mL | ~1.12 |

| Butyryl chloride | 106.55 | 21.3 g (20 mL) | 0.20 |